
2,3-二甲基环己醇
描述
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethylcyclohexanol often involves multi-step reactions. For instance, Kashani et al. (2016) describe a method for synthesizing cyclic β-triketones from dimedone, using cyanogen bromide and triethylamine. Similarly, Almássy et al. (2002) developed a method for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, highlighting the versatility of cyclohexanone derivatives in synthetic chemistry (Kashani et al., 2016); (Almássy et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-Dimethylcyclohexanol is often characterized using spectroscopic techniques. For example, Liu et al. (2000) synthesized stereochemical isomers with hydroxy groups and used NMR spectral interpretation and geometry optimization to identify their structures (Liu et al., 2000).
Chemical Reactions and Properties
The chemical reactions and properties of cyclohexanol derivatives can be quite diverse. Martins et al. (2016) described the synthesis and application of a dimethyltin(IV) compound derived from a Schiff base related to 2,3-dimethylcyclohexanol, showcasing its use as a catalyst in Baeyer–Villiger oxidation (Martins et al., 2016).
Physical Properties Analysis
The physical properties of cyclohexanol derivatives are influenced by their molecular structure. For instance, the study of the nature of glass transitions in plastic crystalline phases of cycloheptanol, cyclo-octanol, and related compounds by Tyagi and Murthy (2001) provides insights into the dynamic properties of these substances (Tyagi & Murthy, 2001).
Chemical Properties Analysis
Understanding the chemical properties of cyclohexanol derivatives involves examining their reactivity and interaction with other compounds. Alonso and Yus (1991) investigated the reactivity of a dimethylcyclohexa-1,4-diene, showing how it can be used in the regioselective arylation of electron-rich aromatic compounds (Alonso & Yus, 1991).
科学研究应用
二甲基环己酮的生物还原:使用格洛梅雷拉辛古拉塔对2,6-和3,5-二甲基环己酮进行微生物转化,得到了相应的二甲基环己醇。还原过程表现出立体特异性,表明在生产对映纯物质方面具有潜在应用(Miyazawa, Okamura, & Kameoka, 1999)。
碳-13化学位移研究:对各种二甲基环己醇,包括2,3-二甲基环己醇的碳-13化学位移进行研究,揭示了它们的构象结构,这对于理解它们的化学行为和潜在应用至关重要(Pehk, Kooskora, & Lippmaa, 1976)。
氧与二甲基环己烷的相互作用:氧与1,4-二甲基环己烷等二甲基环己烷的相互作用揭示了氧化过程的见解,导致了二甲基环己醇等产物。这项研究有助于理解这类化合物的氧化稳定性和反应途径(Chavanne & Bode, 1930)。
环氧醇的分子内环化:类似1-(2,3-环氧丙基)-1-环己醇的分子内环化表明了氧杂环的形成,这对于合成各种有机化合物至关重要。这项研究可以指导新型分子的合成(MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977)。
醇与二甲基碳酸酯的酸催化反应:这项研究表明,二甲基碳酸酯可以在酸催化条件下与包括环己醇在内的各种醇发生反应。这扩展了绿色化学方法的潜在应用范围(Jin, Hunt, Clark, & McElroy, 2016)。
安全和危害
The safety data sheet for a similar compound, 2,6-Dimethylcyclohexanol, suggests that it is flammable and that containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry chemical, dry sand, or foam to extinguish .
属性
IUPAC Name |
2,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFQKNNDPKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933890 | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylcyclohexanol | |
CAS RN |
1502-24-5 | |
| Record name | 2,3-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
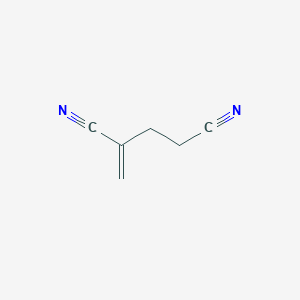


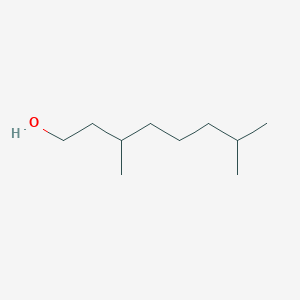

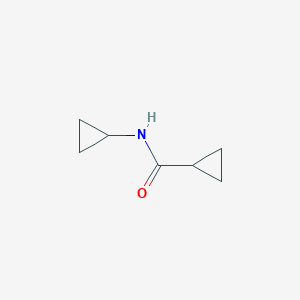

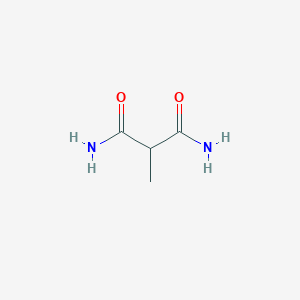

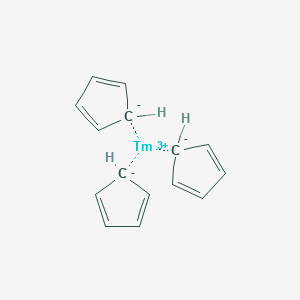

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)